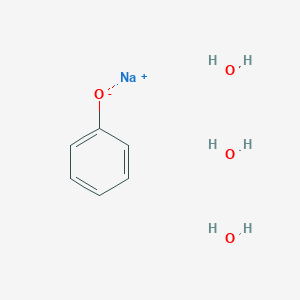

Sodium phenolate trihydrate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;phenoxide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJGUMORHHJFNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635573 | |

| Record name | Sodium phenoxide--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156150-40-2 | |

| Record name | Sodium phenoxide--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenoxide trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Theoretical Foundation: The Chemistry of Phenoxide Formation

An In-Depth Technical Guide to the Synthesis of Sodium Phenolate Trihydrate from Phenol and Sodium Hydroxide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of sodium phenolate trihydrate (C₆H₅ONa·3H₂O). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, safety imperatives, and critical process parameters that govern the successful and reproducible synthesis of this vital organic intermediate. As a cornerstone reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers, a thorough understanding of its preparation is paramount.[1]

The synthesis of sodium phenolate is a classic acid-base neutralization reaction. A grasp of the underlying principles is essential for optimizing the process and troubleshooting potential issues.

Reaction Mechanism and Stoichiometry

Phenol (C₆H₅OH) is a weak organic acid (pKa ≈ 10) that reacts with a strong base, such as sodium hydroxide (NaOH), to form the sodium phenoxide salt and water.[2][3] The phenoxide anion (C₆H₅O⁻) is the conjugate base of phenol.[2]

Reaction: C₆H₅OH + NaOH → C₆H₅ONa + H₂O

The reaction proceeds via the deprotonation of the hydroxyl group of phenol by the hydroxide ion. This is a rapid and highly exothermic process. While the stoichiometry is a direct 1:1 molar ratio, best practices in both laboratory and industrial settings often involve using a slight molar excess of sodium hydroxide (e.g., a 1:1.05 ratio of phenol to NaOH).[4] This approach serves two purposes:

-

Ensuring Complete Conversion: It drives the equilibrium to the right, ensuring all the phenol is converted to the phenolate salt.

-

Compensating for Carbonate Formation: Sodium hydroxide solutions readily absorb carbon dioxide from the atmosphere, forming sodium carbonate (Na₂CO₃), which reduces the amount of available hydroxide. The excess NaOH mitigates this effect.[4]

The Critical Role of Water: Hydrate Formation

In an aqueous medium, the sodium phenolate salt crystallizes with three molecules of water, forming the stable sodium phenolate trihydrate.[4] This crystalline form is often preferred over the anhydrous salt due to its enhanced stability and easier handling characteristics.[4]

The hydration is a temperature-dependent process. A key insight from purification patents is the existence of a transition point at approximately 47°C.[5] Above this temperature, the trihydrate is not stable in solution, and the anhydrous form or a lower hydrate may be present. This property is exploited in purification, as concentrating a solution above 47°C and cooling to just below this point (e.g., 50°C) can precipitate unwanted inorganic salt impurities while keeping the sodium phenolate in solution.[5] Subsequent cooling to a lower temperature, typically 25-30°C, then induces the crystallization of the desired sodium phenolate trihydrate.[1][4]

Hazard Analysis and Safe Handling Protocols

Scientific integrity demands a primary focus on safety. Both reactants are hazardous, and the product is corrosive. Strict adherence to safety protocols is non-negotiable.

-

Sodium Hydroxide (NaOH): A strong caustic agent that causes severe skin burns and serious eye damage.[6][7][8] Contact with metals may generate flammable hydrogen gas.[9] All handling should be done with appropriate personal protective equipment (PPE).

-

Phenol (C₆H₅OH): Toxic, corrosive, and readily absorbed through the skin, which can lead to systemic toxicity. It is crucial to prevent any skin contact.

-

Sodium Phenolate (C₆H₅ONa): Corrosive.[9][10] The resulting aqueous solution is strongly alkaline and is a severe irritant to skin and eyes.[9]

Mandatory Personal Protective Equipment (PPE):

-

Chemical splash goggles and a face shield.

-

Chemical-resistant gloves (e.g., butyl rubber, neoprene).

-

Chemical-resistant apron or lab coat.

All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

Experimental Synthesis, Purification, and Isolation

This protocol details a reliable method for the laboratory-scale synthesis of sodium phenolate trihydrate.

Materials and Equipment

Reagents:

-

Phenol (≥99% purity)

-

Sodium Hydroxide pellets (≥98% purity)

-

Deionized Water

Equipment:

-

Magnetic stirrer with hotplate

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Glass stirring rod

-

Ice bath

-

Büchner funnel and vacuum flask

-

Vacuum source

-

Filter paper

-

Watch glass

-

Desiccator

Step-by-Step Synthesis Protocol

-

Prepare NaOH Solution: In a beaker, cautiously dissolve 4.2 g (0.105 mol) of sodium hydroxide in 30 mL of deionized water. This dissolution is highly exothermic; use an ice bath to cool the solution to room temperature.

-

Prepare Phenol Solution: In a separate 250 mL beaker equipped with a magnetic stir bar, gently warm 9.41 g (0.100 mol) of phenol until it melts (melting point ≈ 41°C). Once melted, add 50 mL of deionized water and stir to create a solution.

-

Reaction: Slowly and carefully add the cooled sodium hydroxide solution to the phenol solution in a dropwise manner while stirring continuously. Monitor the temperature of the reaction mixture and use an ice bath to maintain it below 50°C to control the exotherm.

-

Completion: After the addition is complete, continue stirring the solution at room temperature for 30-60 minutes to ensure the reaction proceeds to completion.[1]

-

Crystallization: Cover the beaker with a watch glass and allow it to cool slowly to room temperature. For optimal crystal formation, place the beaker in a refrigerator or an ice bath to cool to a temperature between 25-30°C and leave it undisturbed for several hours, or until a significant crop of white crystals has formed.[1]

-

Isolation: Isolate the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual sodium hydroxide. A subsequent wash with a non-polar solvent like diethyl ether can help remove any unreacted phenol.[11]

-

Drying: Transfer the crystals to a clean, dry watch glass and allow them to air-dry or place them in a desiccator under vacuum at room temperature until a constant weight is achieved. Do not heat above 30°C to prevent the loss of water of crystallization.[12]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of sodium phenolate trihydrate.

Characterization and Quality Control

Confirmation of the product's identity and purity is a critical final step.

| Parameter | Method | Expected Result | Reference |

| Appearance | Visual Inspection | White to reddish crystalline solid | [9] |

| Melting Point | Melting Point Apparatus | 56 - 64 °C | [4][12][13] |

| Water Content | Karl Fischer Titration | 29.0 - 32.5 % | [13] |

| Identity | FTIR Spectroscopy | Conformance to reference spectrum | [13] |

| Purity Assay | Titration (Perchloric Acid) | ≥ 97.5 % (calculated on anhydrous basis) | [13] |

Quantitative Data Summary

The following table should be used to record experimental data and calculate yield.

| Reagent | Formula | Molar Mass ( g/mol ) | Mass/Volume Used | Moles | Molar Ratio |

| Phenol | C₆H₅OH | 94.11 | 9.41 g | 0.100 | 1.00 |

| Sodium Hydroxide | NaOH | 40.00 | 4.20 g | 0.105 | 1.05 |

| Product | C₆H₅ONa·3H₂O | 170.14 | |||

| Theoretical Yield | Calculate | 0.100 | |||

| Actual Yield | Measure | Calculate | |||

| Percent Yield | Calculate |

References

- Prahl, W. G. (1941). Manufacture of sodium phenate. U.S. Patent No. 2,247,877. Washington, DC: U.S. Patent and Trademark Office.

- Yang, J., et al. (2013). Method for preparing phenol sodium salt in aqueous phase. Chinese Patent No. CN103159593A.

-

Wikipedia. (n.d.). Sodium phenoxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenolate Sodium. PubChem Compound Database. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sodium phenolate – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2017). How to prepare Sodium phenolate?. Retrieved from [Link]

-

Raston, C. L., et al. (2018). Synthesis and crystal structures of new sodium phenolate compounds: coordination chemistry. UWA Profiles and Research Repository. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for separating sodium phenolate and sodium hydroxide solid mixture and recovering phenol by toluene extraction separation. Retrieved from [Link]

-

SIELC Technologies. (2018). Sodium phenolate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium phenoxide. PubChem Compound Database. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

-

Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Phénolate de sodium. Retrieved from [Link]

Sources

- 1. CN103159593A - Method for preparing phenol sodium salt in aqueous phase - Google Patents [patents.google.com]

- 2. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Sodium Phenolate Trihydrate | High Purity | For Research [benchchem.com]

- 5. US2247877A - Manufacture of sodium phenate - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. chemsupply.com.au [chemsupply.com.au]

- 9. SODIUM PHENOLATE, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Phénolate de sodium — Wikipédia [fr.wikipedia.org]

- 11. SODIUM PHENOLATE TRIHYDRATE | 156150-40-2 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Sodium Phenolate Trihydrate

Abstract

Sodium phenolate (C₆H₅ONa), particularly in its trihydrate form (C₆H₅ONa·3H₂O), is a cornerstone reagent in organic synthesis and a critical intermediate in the pharmaceutical and polymer industries.[1] Its utility stems from the potent nucleophilicity of the phenoxide anion, making it indispensable for reactions such as the Williamson ether synthesis and the Kolbe-Schmitt reaction.[2] The trihydrate form enhances the compound's stability and simplifies handling compared to its anhydrous counterpart.[1] A profound understanding of its three-dimensional molecular structure, the coordination environment of the sodium cation, and the intricate network of non-covalent interactions is paramount for optimizing reaction conditions, controlling product purity, and designing novel synthetic pathways. This guide provides a detailed exploration of the structural and bonding characteristics of sodium phenolate trihydrate, underpinned by established experimental methodologies for its synthesis and characterization.

The Molecular Architecture: A Symphony of Ionic and Hydrogen Bonds

The solid-state structure of sodium phenolate trihydrate is not merely a simple salt but a complex, ordered lattice governed by a confluence of strong ionic forces and a pervasive hydrogen-bonding network. This architecture dictates its physical properties, such as solubility, melting point, and reactivity.

The Sodium Cation Coordination Sphere

In the crystal lattice, the sodium (Na⁺) cation is the central organizing element. It is coordinated by oxygen atoms from both the phenolate anion and the water molecules of hydration. While the anhydrous form of sodium phenoxide adopts a complex polymeric structure with multiple Na-O bonds and interactions with the phenyl ring, the trihydrate form presents a more defined local environment.[2] Each sodium ion is typically coordinated to the oxygen atom of the phenolate anion and the oxygen atoms of the three water molecules. This coordination neutralizes the positive charge of the sodium ion and satisfies its preference for a filled coordination shell, resulting in a stable arrangement.

The Phenolate Anion and its Role

The phenolate anion (C₆H₅O⁻) is the conjugate base of phenol and the primary functional component of the compound.[2] The negative charge is not entirely localized on the oxygen atom but is partially delocalized into the aromatic π-system, which stabilizes the anion. This delocalization, however, does not prevent the oxygen from acting as a powerful Lewis base and coordinating strongly with the sodium cation.

The Crucial Role of Water of Hydration

The three water molecules are integral to the structural integrity of the crystal. They serve two primary functions:

-

Ligands for the Sodium Ion: The oxygen atoms of the water molecules act as ligands, directly participating in the primary coordination sphere of the Na⁺ ion.

-

Hydrogen Bond Donors and Acceptors: The water molecules form an extensive and intricate three-dimensional hydrogen-bonding network. They donate hydrogen bonds to the oxygen atoms of neighboring phenolate anions and accept hydrogen bonds from other water molecules. This network links the [Na(H₂O)₃(OC₆H₅)] units, creating a robust and stable crystal lattice.

The diagram below illustrates the fundamental interactions defining the structure.

Caption: Core coordination and bonding in sodium phenolate trihydrate.

Synthesis and Purification: A Self-Validating Protocol

The preparation of high-purity sodium phenolate trihydrate is essential for its effective use. The most reliable method involves the neutralization of phenol with sodium hydroxide, followed by a carefully controlled crystallization process that exploits the temperature-dependent solubility of the trihydrate and common inorganic impurities.[3]

Rationale for the Traditional Aqueous Synthesis

The reaction between phenol and sodium hydroxide is a straightforward acid-base neutralization.[4] The key to obtaining the pure trihydrate lies in the subsequent purification. A patented and field-proven method provides a robust framework for this process.[3] The protocol is designed to first remove less soluble inorganic salts at a higher temperature before inducing the crystallization of the desired product upon further cooling.[1][3] The transition point for the formation of the trihydrate from an aqueous solution is approximately 47°C, a critical parameter that dictates the crystallization strategy.[3]

Detailed Experimental Protocol: Aqueous Synthesis and Purification

The following workflow outlines the steps for synthesizing and purifying sodium phenolate trihydrate.

Caption: Workflow for the synthesis and purification of sodium phenolate trihydrate.

Step-by-Step Methodology:

-

Reaction: Phenol is dissolved in an aqueous solution of sodium hydroxide. A slight excess of NaOH (e.g., a 1:1.05 molar ratio of phenol to NaOH) is often used to ensure complete reaction and account for any absorption of atmospheric CO₂ by the NaOH.[1]

-

Concentration: The resulting crude solution is heated and concentrated by evaporation to achieve a sodium phenolate concentration of at least 35% by weight, while maintaining the temperature above 47°C.[3] This step is critical as it prepares a supersaturated solution necessary for crystallization while staying above the trihydrate transition temperature.[3]

-

Impurity Removal: The concentrated solution is then cooled to approximately 50°C.[3] At this temperature, the solubility of sodium phenolate remains high, while that of common inorganic salt byproducts (like sodium sulfate) decreases significantly, causing them to precipitate. These are removed by filtration.

-

Crystallization: The hot, purified filtrate is then cooled further, typically to 25°C or below.[1] This cooling reduces the solubility of sodium phenolate trihydrate, causing it to crystallize out of the solution.

-

Isolation and Drying: The resulting crystals are isolated from the mother liquor by filtration or centrifugation.[1] A final wash with a cold, non-polar solvent like diethyl ether can help remove surface impurities, followed by drying under vacuum to yield the pure trihydrate.[5]

Structural and Physicochemical Characterization

Validation of the synthesis and confirmation of the compound's structure and purity are achieved through a suite of standard analytical techniques.

Single-Crystal X-ray Diffraction

This is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the crystal. It provides unambiguous data on bond lengths, bond angles, the coordination geometry of the sodium ion, and the exact nature of the hydrogen-bonding network. The resulting crystal structure confirms the 1:1:3 stoichiometry of phenolate, sodium, and water.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for confirming the presence of key functional groups. The spectrum of sodium phenolate trihydrate is characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching vibrations of the water of hydration. The absence of a sharp phenolic O-H peak (typically ~3600 cm⁻¹) and the presence of characteristic aromatic C-H and C=C stretching bands confirm the formation of the phenolate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy of the dissolved salt can be used to confirm the integrity of the phenolate anion's carbon skeleton.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For sodium phenolate trihydrate, TGA will show a distinct mass loss corresponding to the loss of the three water molecules. The theoretical mass loss for the dehydration of C₆H₅ONa·3H₂O is approximately 31.75%, and the experimental value should be very close to this.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the compound, which is a key indicator of purity. The reported melting point for sodium phenolate trihydrate is in the range of 61-64°C.[1][5]

| Property | Value | Source |

| Chemical Formula | C₆H₅ONa · 3H₂O | |

| Molar Mass | 170.14 g/mol | [6] |

| CAS Number | 156150-40-2 | [6] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 61 - 64 °C | [5][7] |

| Water Content (Karl Fischer) | 29.0 - 32.5 % | [7] |

Applications in Drug Development and Synthesis

The phenoxide anion is a powerful nucleophile and a moderately strong base, making sodium phenolate a versatile reagent.[2][8]

-

Williamson Ether Synthesis: It is widely used to synthesize aryl ethers by reacting with alkyl halides.[2]

-

Ester Synthesis: Reaction with acyl halides or anhydrides yields phenyl esters.[2]

-

Pharmaceutical Intermediates: It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antiseptics, analgesics, and other therapeutic agents.[1][9] For example, it is the starting material for salicylic acid via the Kolbe-Schmitt reaction.[2]

-

Polymer Chemistry: It can act as a catalyst or initiator in certain polymerization reactions.[1]

Conclusion

The molecular structure of sodium phenolate trihydrate is a sophisticated assembly defined by the coordination of the sodium ion with the phenolate anion and three water molecules, all interconnected by an extensive hydrogen-bonding network. This detailed structural understanding provides the causal basis for its physicochemical properties and informs the rational design of its synthesis and purification. The self-validating protocols for its preparation, combined with rigorous characterization techniques, ensure the high purity required for its critical applications in research and development, particularly within the pharmaceutical sciences.

References

-

Phenolate Sodium | C6H5NaO | CID 4445035 - PubChem . National Institutes of Health. Available at: [Link]

-

Sodium phenoxide - Wikipedia . Wikipedia. Available at: [Link]

- US2247877A - Manufacture of sodium phenate - Google Patents. Google Patents.

- CN103159593A - Method for preparing phenol sodium salt in aqueous phase - Google Patents. Google Patents.

-

How to prepare Sodium phenolate? - ResearchGate . ResearchGate. Available at: [Link]

-

Sodium Phenoxide Trihydrate | C6H11NaO4 | CID 23681143 - PubChem . National Institutes of Health. Available at: [Link]

-

On the Origin of Alkali-Catalyzed Aromatization of Phenols - MDPI . MDPI. Available at: [Link]

-

Sodium phenolate | SIELC Technologies . SIELC Technologies. Available at: [Link]

-

Influence of Intramolecular Coordination on the Aggregation of Sodium Phenolate Complexes. X-ray Structures of [NaOC6H4(CH2NMe2) - ACS Publications . ACS Publications. Available at: [Link]

-

The nature, use, upstream and downstream raw materials, storage methods of sodium phenolate - Chemwin . Chemwin. Available at: [Link]

Sources

- 1. Sodium Phenolate Trihydrate | High Purity | For Research [benchchem.com]

- 2. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 3. US2247877A - Manufacture of sodium phenate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. SODIUM PHENOLATE TRIHYDRATE | 156150-40-2 [chemicalbook.com]

- 6. Sodium Phenoxide Trihydrate | C6H11NaO4 | CID 23681143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. CN103159593A - Method for preparing phenol sodium salt in aqueous phase - Google Patents [patents.google.com]

- 9. The nature, use, upstream and downstream raw materials, storage methods of sodium phenolate, is sodium phenolate toxic and harmful to human body-Chemwin [en.888chem.com]

An In-depth Technical Guide to Sodium Phenoxide Trihydrate (CAS 156150-40-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Phenoxide Trihydrate (CAS 156150-40-2), the sodium salt of phenol, is a versatile and highly reactive organometallic compound. It presents as a white to off-white crystalline solid and is a crucial nucleophile and base in a wide array of synthetic and research applications[1]. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in organic synthesis and its emerging biological significance.

The core of its reactivity lies in the phenoxide ion, a potent oxygen-centered nucleophile. This characteristic makes it a cornerstone reagent in fundamental organic reactions, including the Williamson ether synthesis for producing aryl alkyl ethers and the Kolbe-Schmitt reaction for synthesizing salicylic acid derivatives[2][3]. In the realm of pharmaceutical sciences, Sodium Phenoxide Trihydrate serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain antiseptics and anti-inflammatory agents[2].

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Sodium Phenoxide Trihydrate is essential for its effective application in research and development.

| Property | Value |

| CAS Number | 156150-40-2 |

| Molecular Formula | C₆H₁₁NaO₄ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 61-64 °C[3] |

| Solubility | Soluble in water and methanol[3] |

| Synonyms | Sodium phenolate trihydrate, Phenol sodium salt trihydrate[1] |

Synthesis and Purification

The synthesis of Sodium Phenoxide Trihydrate can be achieved through several methods, with the neutralization of phenol by sodium hydroxide being the most common.

General Synthesis via Neutralization

A widely used method involves the reaction of phenol with sodium hydroxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure the complete deprotonation of phenol[2].

Experimental Protocol: Synthesis of Sodium Phenoxide Trihydrate

Materials:

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve a specific molar equivalent of phenol in deionized water.

-

Slowly add a stoichiometric amount of a concentrated sodium hydroxide solution to the phenol solution while stirring. The reaction is exothermic and should be controlled.

-

Heat the resulting solution to 80-100°C under reflux to ensure the reaction goes to completion[2].

-

Concentrate the solution to approximately 35% sodium phenate by weight at a temperature above 47°C[2].

-

Cool the solution to 50°C to precipitate any inorganic salt impurities, which can be removed by filtration[2].

-

Further cool the filtrate to 25°C to induce the crystallization of Sodium Phenoxide Trihydrate[2].

-

Collect the crystals by filtration or centrifugation and wash with a small amount of cold deionized water.

-

Dry the crystals under vacuum to obtain the final product.

Purification

For applications requiring high purity, recrystallization is a common purification method. A patented method involves concentrating the aqueous solution of sodium phenate and then cooling it in a stepwise manner to first precipitate inorganic salts and then crystallize the desired sodium phenoxide trihydrate[2].

Mechanism of Action and Key Reactions

The utility of Sodium Phenoxide Trihydrate in organic synthesis stems from the high nucleophilicity of the phenoxide ion. This allows it to readily participate in nucleophilic substitution and addition reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for the preparation of ethers. It involves the reaction of an alkoxide, in this case, sodium phenoxide, with a primary alkyl halide[3][4].

Reaction Scheme:

Sources

A Comprehensive Technical Guide to the Solubility of Sodium Phenolate Trihydrate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of sodium phenolate trihydrate (C₆H₅NaO·3H₂O), a compound of significant interest in organic synthesis and pharmaceutical development. Drawing upon established chemical principles and field-proven insights, this document offers a practical understanding of its behavior in aqueous and organic media, equipping researchers with the knowledge to effectively utilize this versatile reagent.

Introduction: The Physicochemical Landscape of Sodium Phenolate Trihydrate

Sodium phenolate, the sodium salt of phenol, is a moderately strong base.[1] The trihydrate form incorporates three molecules of water into its crystal lattice, a feature that significantly influences its physical properties, including its solubility.[2] Understanding the interplay between the ionic nature of the sodium phenolate core and the hydrating water molecules is paramount to predicting and manipulating its solubility for experimental and process chemistry applications.

The dissolution of sodium phenolate trihydrate in a solvent is a complex process governed by the thermodynamics of breaking the crystal lattice and the subsequent solvation of the sodium cations (Na⁺) and phenolate anions (C₆H₅O⁻). The overall solubility represents the equilibrium point where the rate of dissolution equals the rate of precipitation.

Aqueous Solubility: A Qualitative and Quantitative Perspective

Sodium phenolate trihydrate exhibits high solubility in water.[3] This is attributed to the strong ion-dipole interactions between the sodium and phenolate ions and the polar water molecules. The resulting aqueous solutions are alkaline and can be corrosive.[4][5]

While precise quantitative data on the solubility of the trihydrate form is not extensively published, information on the anhydrous form and related preparations provides valuable insights. For instance, methods for preparing sodium phenolate describe the creation of concentrated aqueous solutions, with some processes achieving concentrations of 35% or more by weight, indicating substantial solubility.[6]

Table 1: Qualitative Aqueous Solubility of Sodium Phenolate Trihydrate

| Solvent | Qualitative Solubility | Observations |

| Water | Very Soluble / Highly Soluble[3][7] | Forms a basic, corrosive solution.[4] |

Factors Influencing Aqueous Solubility:

-

Presence of Other Solutes: The solubility of sodium phenolate in water can be affected by the presence of other electrolytes. For example, the presence of sodium hydroxide has been reported to decrease its solubility, a phenomenon attributable to the common ion effect.[6]

Solubility in Organic Solvents: A Survey of Polarity

The solubility of sodium phenolate trihydrate in organic solvents is largely dictated by the polarity of the solvent and its ability to solvate the sodium and phenolate ions. Generally, it displays solubility in polar organic solvents and is less soluble in nonpolar solvents.

Table 2: Qualitative Solubility of Sodium Phenolate in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Methanol | Polar Protic | Soluble[8] |

| Ethanol | Polar Protic | Soluble[7] |

| Acetone | Polar Aprotic | Soluble[9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble[7] |

| Diethyl Ether | Nonpolar | Sparingly Soluble / Insoluble* |

*Inferred from its use as a washing solvent in purification protocols.[8]

The solubility in polar protic solvents like methanol and ethanol is facilitated by hydrogen bonding between the solvent and the phenolate oxygen, as well as solvation of the sodium cation. In polar aprotic solvents like acetone and THF, the dissolution is driven by dipole-dipole interactions. The limited solubility in nonpolar solvents like diethyl ether is expected, due to the large energy penalty of disrupting the stable crystal lattice without sufficient compensating solvation energy.

Mechanism of Dissolution and Solvation

The dissolution of sodium phenolate trihydrate in water is a multi-step process at the molecular level. The following diagram illustrates the key events:

Caption: Dissolution mechanism of sodium phenolate trihydrate in water.

Initially, water molecules attack the surface of the crystal lattice, weakening the ionic bonds. This leads to the dissociation of the lattice into individual sodium cations, phenolate anions, and the associated water molecules. Subsequently, the ions are surrounded by water molecules, forming stable hydration shells. The sodium ion is solvated through strong ion-dipole interactions with the oxygen atoms of water. The phenolate ion is solvated through a combination of ion-dipole interactions and hydrogen bonding between the phenolate oxygen and water molecules.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol outlines a reliable method for determining the solubility of sodium phenolate trihydrate in a given solvent at various temperatures.

Objective: To determine the solubility of sodium phenolate trihydrate as a function of temperature.

Materials:

-

Sodium phenolate trihydrate

-

Selected solvent (e.g., deionized water, ethanol)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Workflow for Experimental Solubility Determination:

Caption: Step-by-step workflow for determining solubility.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions: For each desired temperature, add an excess amount of sodium phenolate trihydrate to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the containers in a temperature-controlled shaker or water bath set to the desired temperature. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (or pre-cooled to the experimental temperature) pipette. Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved microcrystals.

-

Analysis: Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method. Determine the concentration of sodium phenolate in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry (monitoring the absorbance of the phenolate ion) or HPLC.

-

Calculation and Reporting: Calculate the original concentration of the saturated solution, taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L). Repeat the experiment at different temperatures to construct a solubility curve.

Self-Validating System:

-

Approach to Equilibrium: To ensure true equilibrium has been reached, solubility can be determined by approaching the equilibrium from both supersaturated (cooling a heated solution) and undersaturated (dissolving the solid) conditions. The results should converge to the same solubility value.

-

Time to Equilibrium: Analyze samples at different time points (e.g., 12, 24, 48 hours) to confirm that the concentration in the supernatant is no longer changing.

Conclusion

Sodium phenolate trihydrate is a highly water-soluble compound, with moderate solubility in polar organic solvents. While comprehensive quantitative solubility data is limited in the public domain, the qualitative information and theoretical principles outlined in this guide provide a strong foundation for its use in research and development. For applications demanding high precision, the provided experimental protocol offers a robust framework for determining its solubility under specific conditions.

References

-

Wikipedia. (2023). Sodium phenoxide. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sodium phenolate – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). Phenolate Sodium. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). How to prepare Sodium phenolate?. Retrieved from [Link]

-

Kiper, R. A. (n.d.). sodium phenolate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium phenoxide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US2247877A - Manufacture of sodium phenate.

Sources

- 1. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. CAS 139-02-6: Phenol, sodium salt | CymitQuimica [cymitquimica.com]

- 4. SODIUM PHENOLATE, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

- 6. US2247877A - Manufacture of sodium phenate - Google Patents [patents.google.com]

- 7. sodium phenolate [chemister.ru]

- 8. Sodium phenolate | SIELC Technologies [sielc.com]

- 9. Phenolate Sodium | C6H5NaO | CID 4445035 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Phenolate Trihydrate

Executive Summary

Sodium Phenolate Trihydrate (C₆H₅ONa·3H₂O) is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry for the production of Active Pharmaceutical Ingredients (APIs).[1] While its anhydrous form is highly reactive, the trihydrate offers enhanced stability and handling characteristics.[1] However, the presence of these water molecules introduces a significant physicochemical challenge: hygroscopicity. The propensity of this material to absorb and interact with atmospheric moisture can profoundly impact its stability, purity, flowability, and dissolution kinetics, thereby affecting downstream manufacturing processes and the quality of the final drug product.[2][3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, characterize, and manage the hygroscopic nature of sodium phenolate trihydrate. We will delve into the underlying mechanisms of water sorption and present a suite of validated analytical protocols. The causality behind each experimental choice is explained, emphasizing a multi-technique, self-validating approach to ensure data integrity and build a robust understanding of the material's behavior under varied environmental conditions.

Introduction: The Significance of Hydration State in APIs

The physical form of an API is a critical quality attribute. For crystalline solids like sodium phenolate, the incorporation of water into the crystal lattice to form a hydrate is common. This trihydrate form is often preferred for its improved handling over the more reactive anhydrous salt.[1] However, this stability is conditional and highly dependent on the surrounding temperature and relative humidity (RH).

An uncontrolled gain or loss of moisture can trigger:

-

Physical Transformations: Changes in crystal structure or conversion to an amorphous state.

-

Chemical Degradation: Hydrolysis or other moisture-mediated reactions.[3]

-

Manufacturing Challenges: Issues such as caking, poor powder flow, and inaccurate weighing due to fluctuating water content can disrupt production and lead to batch-to-batch variability.[3][4]

Therefore, a thorough characterization of the hygroscopic properties of sodium phenolate trihydrate is not merely an academic exercise but a fundamental requirement for robust process development and quality control in the pharmaceutical industry.[2][5]

Physicochemical Properties

A baseline understanding of the material's fundamental properties is essential before investigating its interaction with water.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅NaO · 3H₂O | [6] |

| Molecular Weight | 170.14 g/mol | [7] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 61-64 °C (lit.) | [6][9][10] |

| Theoretical Water Content | 31.76% w/w | Calculated |

| CAS Number | 156150-40-2 | [7] |

Characterizing Hygroscopicity: An Integrated Analytical Approach

No single technique can fully elucidate the complex interactions between a solid and water vapor. A scientifically sound investigation relies on the synergy of multiple analytical methods. The rationale is to build a self-validating system where the results from one technique corroborate the findings of another. For instance, the water content determined by mass loss in Thermogravimetric Analysis (TGA) should align with the direct titration results from Karl Fischer (KF) and the stoichiometry observed in Dynamic Vapor Sorption (DVS) experiments.

Below is a logical workflow for a comprehensive hygroscopicity assessment.

Dynamic Vapor Sorption (DVS)

Causality & Expertise: DVS is the cornerstone of hygroscopicity studies. It measures mass change as a function of RH at a constant temperature, providing a detailed sorption-desorption isotherm.[11][12] This is not just about quantifying water uptake; the shape of the isotherm reveals the mechanism of interaction (adsorption, absorption, hydrate formation) and identifies the critical RH at which phase transitions occur.[13] This information is vital for defining safe storage and processing environments.

Experimental Protocol: DVS

-

Sample Preparation: Place 5-10 mg of sodium phenolate trihydrate into a DVS sample pan.

-

Initial Drying: Equilibrate the sample at 0% RH and 25°C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹). This establishes a dry baseline, which is crucial for accurate quantification of water uptake.[14]

-

Sorption Cycle: Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Cycle: Decrease the RH in the same steps from 90% back to 0% RH, again allowing for equilibration at each stage.

-

Data Analysis: Plot the percentage change in mass versus RH to generate the sorption and desorption isotherms. Analyze the plot for hysteresis, deliquescence points, and stoichiometric changes indicative of hydrate formation or loss.

| Parameter | Typical Value | Rationale |

| Temperature | 25 °C | Standard ambient condition for pharmaceutical stability studies. |

| RH Steps | 10% | Provides sufficient resolution to identify critical transition points. |

| Equilibration ( dm/dt ) | ≤ 0.002% min⁻¹ over 10 min | Ensures that true equilibrium is reached at each RH step, providing trustworthy data. |

| Carrier Gas | Nitrogen | Provides an inert environment for the experiment. |

Thermogravimetric Analysis (TGA)

Causality & Expertise: TGA quantifies the mass loss of a material as it is heated. For a hydrated salt, this technique is excellent for determining the total water content and assessing thermal stability.[1] By observing the temperature at which water is lost, we can differentiate between loosely bound surface water and more tightly bound water of crystallization. This informs the selection of appropriate drying conditions in a manufacturing setting, ensuring that only excess water is removed without compromising the stable trihydrate form.

Experimental Protocol: TGA

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the dehydration point but below decomposition (e.g., 200°C) at a controlled rate.

-

Atmosphere: Use an inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: Plot mass (%) versus temperature (°C). Identify and quantify the mass loss steps corresponding to the loss of the three water molecules.

| Parameter | Typical Value | Rationale |

| Heating Rate | 10 °C/min | A standard rate that provides good resolution of thermal events. |

| Temperature Range | 25 °C to 200 °C | Sufficient to drive off water of hydration without causing decomposition of the phenolate moiety. |

| Purge Gas | Nitrogen (50 mL/min) | Prevents oxidation and efficiently removes evolved water vapor from the sample environment. |

Karl Fischer (KF) Titration

Causality & Expertise: While TGA measures total mass loss, Karl Fischer titration is a highly specific and accurate method for the direct quantification of water.[15] Its primary advantage is that it is not affected by the loss of other volatile components, providing an unambiguous measure of water content. This makes it the gold standard for validating the water content data obtained from TGA and DVS.[16] A specification for water content by KF for sodium phenolate trihydrate is typically in the range of 29.0 - 32.5%.[17]

Experimental Protocol: Volumetric KF Titration

-

Solvent Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, anhydrous endpoint with the KF reagent. This removes any residual moisture from the solvent.

-

Sample Introduction: Accurately weigh and introduce a quantity of sodium phenolate trihydrate (typically 50-100 mg) directly into the conditioned vessel. The sample should dissolve to release its water.

-

Titration: Titrate the sample with a standardized KF reagent to the electrometric endpoint.

-

Calculation: The instrument software calculates the percentage of water based on the sample mass and the volume of titrant consumed.

| Parameter | Typical Value | Rationale |

| Titration Type | Volumetric | Suitable for samples with higher water content (>1%). |

| Solvent | Anhydrous Methanol | Good solvent for sodium phenolate and compatible with KF chemistry. |

| Stirring | Vigorous | Ensures rapid and complete dissolution of the sample to release all water molecules. |

Interpreting the Data: A Mechanistic View

The power of the integrated approach lies in synthesizing the data to build a complete picture of the material's behavior.

A typical DVS isotherm for sodium phenolate trihydrate would be expected to show minimal water sorption or desorption within a specific "safe" RH range, indicating the stability of the trihydrate form. Below a certain critical RH, a sharp mass loss would signal dehydration to the anhydrous form. Above a higher critical RH, a continuous and significant uptake of water would indicate deliquescence, where the solid dissolves in the absorbed atmospheric water. This behavior is critical to define, as deliquescence leads to a complete loss of solid-state properties.

Practical Implications: Handling and Storage

The data generated from this comprehensive analysis directly informs the necessary control strategies for handling and storage.[3]

-

Storage: Based on the DVS isotherm, sodium phenolate trihydrate must be stored in tightly sealed, airtight containers to protect it from atmospheric moisture.[18][19] The storage environment should be controlled to maintain an RH well within the stable trihydrate region identified by DVS. General recommendations often suggest storing below +30°C.[9][17]

-

Handling: Weighing and dispensing should be performed as quickly as possible to minimize exposure to ambient air.[18] For processes requiring high precision, handling within a glove box or a controlled low-humidity environment is strongly recommended.

-

Process Development: Knowledge of the critical RH for dehydration and deliquescence is essential for designing robust manufacturing processes (e.g., milling, blending, drying). It allows for the implementation of environmental controls that prevent undesirable phase transitions during production.

Conclusion

The hygroscopic nature of sodium phenolate trihydrate is a critical material attribute with direct consequences for pharmaceutical development and manufacturing. A superficial assessment is insufficient and carries significant risk. By employing an integrated, multi-technique analytical approach grounded in sound scientific principles—combining Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration—a complete and trustworthy profile of the material's behavior can be established. This detailed understanding enables the implementation of rational, data-driven control strategies for storage, handling, and processing, ultimately ensuring the quality, stability, and efficacy of the final pharmaceutical product.

References

-

National Center for Biotechnology Information. Sodium Phenoxide Trihydrate | C6H11NaO4 | CID 23681143 - PubChem. [Link]

-

National Center for Biotechnology Information. Phenolate Sodium | C6H5NaO | CID 4445035 - PubChem. [Link]

-

TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

-

Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. [Link]

-

AZoM. Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. [Link]

-

Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

-

MDPI. Pharmaceutical Hydrates Analysis. [Link]

-

Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]

-

Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]

-

Wikipedia. Sodium phenoxide. [Link]

-

Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

-

Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

-

ARL Bio Pharma. Water Content of APIs and Its Impact on Potency Results. [Link]

-

METTLER TOLEDO. Dynamic Vapor Sorption. [Link]

-

Wikipedia. Dynamic vapor sorption. [Link]

- Google Patents.

-

ResearchGate. Stability diagram (RH vs. temperature) for the sodium sulfate system. [Link]

-

TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

-

MDPI. Analytical and Experimental Technology for Marine Gas Hydrate. [Link]

-

TA Instruments. Dynamic Vapor Sorption Sampling Considerations. [Link]

-

Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

-

ResearchGate. Application of Karl Fischer titration method to determine moisture content of building materials. [Link]

-

Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

ACS Publications. Analytical Procedures Employing Karl Fischer Reagent. VIII. The Determination of Water of Hydration in Salts. [Link]

-

ACS Publications. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. [Link]

Sources

- 1. Sodium Phenolate Trihydrate | High Purity | For Research [benchchem.com]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. US20090212140A1 - System and method for processing hygroscopic materials - Google Patents [patents.google.com]

- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium phenolate trihydrate for synthesis 156150-40-2 [sigmaaldrich.com]

- 7. Sodium Phenoxide Trihydrate | C6H11NaO4 | CID 23681143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenolate Sodium | C6H5NaO | CID 4445035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 156150-40-2 CAS MSDS (SODIUM PHENOLATE TRIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. azom.com [azom.com]

- 12. mt.com [mt.com]

- 13. ardena.com [ardena.com]

- 14. tainstruments.com [tainstruments.com]

- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. tutorchase.com [tutorchase.com]

- 19. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

A Comprehensive Spectroscopic and Crystallographic Guide to Sodium Phenolate Trihydrate

This technical guide provides an in-depth analysis of the essential analytical techniques used to characterize sodium phenolate trihydrate (C₆H₅ONa·3H₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices and the logic of integrated characterization. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray Diffraction (XRD) as pillars of structural confirmation and purity assessment for this critical synthetic reagent.

Introduction: The Chemistry and Utility of Sodium Phenolate Trihydrate

Sodium phenolate, the sodium salt of phenol, is a highly versatile organometallic compound. In its trihydrate form, it offers enhanced stability and easier handling compared to its anhydrous counterpart, making it a preferred reagent in numerous applications.[1] Its primary value stems from the potent nucleophilicity of the phenoxide ion, which serves as a cornerstone for reactions like the Williamson ether synthesis to produce aryl ethers and various esterification processes.[1] In pharmaceutical and materials science, it functions as a key intermediate for active pharmaceutical ingredients (APIs), antiseptics, and the synthesis of phenolic resins.[1]

Given its role as a foundational building block, rigorous characterization is paramount to ensure reaction stoichiometry, minimize impurities, and guarantee reproducible outcomes. This guide establishes a self-validating analytical workflow to confirm the identity, purity, and hydration state of sodium phenolate trihydrate.

Key Compound Identifiers:

-

Chemical Formula: C₆H₁₁NaO₄ (C₆H₅ONa·3H₂O)

-

Appearance: White, crystalline solid.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of the phenoxide ion. The presence of the negatively charged oxygen atom significantly influences the electronic environment of the aromatic ring compared to neutral phenol, a key diagnostic feature.

Expertise & Experience: Why NMR?

NMR is the gold standard for structural elucidation of organic molecules. For sodium phenolate, ¹H NMR confirms the substitution pattern and integrity of the aromatic ring, while ¹³C NMR verifies the number and type of carbon atoms. The key is to understand how the phenoxide's electron-donating oxygen impacts chemical shifts, pushing them upfield (to lower ppm values) relative to phenol. The choice of a deuterated solvent that can dissolve this ionic compound without reacting is critical; deuterium oxide (D₂O) is the most logical choice.

¹H NMR Spectroscopy

-

Theoretical Interpretation: The ¹H NMR spectrum of the phenolate anion in D₂O is expected to show three distinct signals corresponding to the ortho, meta, and para protons of the aromatic ring. Due to the symmetry of the anion, the two ortho protons (H-2, H-6) are chemically equivalent, as are the two meta protons (H-3, H-5). The para proton (H-4) is unique. The strong electron-donating effect of the O⁻ group increases the electron density at the ortho and para positions, shielding these protons and shifting their signals upfield relative to benzene (7.34 ppm). The protons of the three water molecules of hydration will exchange with the D₂O solvent, resulting in a single, broad HOD peak, the position of which is concentration and temperature-dependent.

-

Expected Chemical Shifts and Multiplicities:

-

Ortho-protons (H-2, H-6): Expected as a doublet around 6.6-6.8 ppm.

-

Para-proton (H-4): Expected as a triplet around 6.9-7.1 ppm.

-

Meta-protons (H-3, H-5): Expected as a triplet (or more complex multiplet due to coupling with both ortho and para protons) around 7.1-7.3 ppm.

-

¹³C NMR Spectroscopy

-

Theoretical Interpretation: The ¹³C NMR spectrum will display four signals for the six carbon atoms of the aromatic ring, reflecting the molecule's symmetry. The most dramatic effect is the significant downfield shift of the carbon atom directly attached to the oxygen (C-1) and the upfield shifts of the ortho (C-2, C-6) and para (C-4) carbons due to increased electron density. PubChem notes the availability of a reference ¹³C NMR spectrum, underscoring its utility in standard characterization.[8]

-

Expected Chemical Shifts:

-

C1 (C-O⁻): ~168-172 ppm

-

C4 (Para): ~122-124 ppm

-

C2/C6 (Ortho): ~118-120 ppm

-

C3/C5 (Meta): ~130-132 ppm

-

Trustworthiness: Self-Validating NMR Protocol

A robust protocol ensures that the acquired data is reliable and accurately reflects the sample's identity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 15-20 mg of sodium phenolate trihydrate and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9% D). Ensure complete dissolution.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 8-16 scans.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width from 0 to 200 ppm.

-

A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual HOD signal (approx. 4.79 ppm) for ¹H NMR or an internal standard for ¹³C NMR.

// Node for the core molecule molecule [label="Sodium Phenolate Trihydrate\nC₆H₅ONa·3H₂O", pos="0,0!", shape=ellipse, fillcolor="#202124"];

// Nodes for spectroscopic techniques nmr [label="NMR Spectroscopy", fillcolor="#4285F4", pos="-3,2!"]; ir [label="IR Spectroscopy", fillcolor="#34A853", pos="3,2!"]; xrd [label="X-Ray Diffraction", fillcolor="#EA4335", pos="0,-3!"];

// Nodes for information derived from each technique nmr_info [label="Proton Environment (¹H)\nCarbon Skeleton (¹³C)\nStructural Integrity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,4!"]; ir_info [label="Functional Groups (O-H, C=C)\nWater of Hydration", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,4!"]; xrd_info [label="Crystalline Phase\nLattice Structure\nHydration State", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-5!"];

// Edges connecting techniques to the molecule molecule -> nmr [color="#4285F4"]; molecule -> ir [color="#34A853"]; molecule -> xrd [color="#EA4335"];

// Edges connecting techniques to their derived information nmr -> nmr_info [style=dashed, color="#4285F4"]; ir -> ir_info [style=dashed, color="#34A853"]; xrd -> xrd_info [style=dashed, color="#EA4335"]; } ` Caption: Multi-technique characterization workflow.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For sodium phenolate trihydrate, it is particularly effective for confirming the presence of the aromatic ring, the C-O bond, and, crucially, the water of hydration.

Expertise & Experience: Why IR?

While NMR maps the C-H skeleton, IR provides a direct "fingerprint" of molecular vibrations. The most telling feature for this compound is the very broad, strong absorption band of the O-H stretching vibrations from the three water molecules. This, combined with the characteristic aromatic and C-O stretches, provides a rapid and cost-effective method for identity confirmation. Commercial suppliers often list "Identity (IR): passes test" on their certificates of analysis, highlighting its role in quality control.[4]

Data Interpretation: Key Vibrational Modes

-

O-H Stretch (Water of Hydration): A very broad and intense absorption band is expected in the region of 3200-3500 cm⁻¹ . This is the most prominent feature and directly confirms the hydrated nature of the salt.

-

Aromatic C-H Stretch: Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aromatic C=C Ring Stretch: Several sharp peaks of varying intensity in the 1450-1600 cm⁻¹ region. These are characteristic of the benzene ring.

-

C-O Stretch: A strong, sharp absorption band is expected around 1250-1300 cm⁻¹ , indicative of the phenoxide C-O bond.

Trustworthiness: Self-Validating IR Protocol

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the crystalline sodium phenolate trihydrate powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Background Scan: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Sample Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

X-ray Diffraction (XRD): Confirming Crystalline Phase and Hydration State

As a crystalline solid, sodium phenolate trihydrate has a highly ordered, repeating three-dimensional arrangement of atoms. Powder X-ray Diffraction (PXRD) is the definitive technique for analyzing this crystal structure.

Expertise & Experience: Why XRD?

NMR and IR confirm the molecular structure, but only XRD can confirm the macroscopic solid-state form. This is critical for hydrates, as different hydration states (e.g., monohydrate, trihydrate, anhydrous) will have completely different crystal lattices and thus produce unique diffraction patterns. Literature confirms that XRD is used to verify the formation of the trihydrate phase.[1] Therefore, XRD is not just a characterization tool but a crucial quality control method to verify that the correct hydrated form has been synthesized and that no phase conversion has occurred during storage. A patent for the purification of sodium phenate describes a process to specifically crystallize out the trihydrate form, indicating the industrial relevance of isolating this specific phase.[9]

Data Interpretation: The Crystalline Fingerprint

A PXRD experiment generates a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).

-

The Pattern: The pattern consists of a series of sharp peaks (Bragg reflections) at specific 2θ angles.

-

Uniqueness: The position and relative intensity of these peaks are a unique "fingerprint" of the sodium phenolate trihydrate crystal lattice.

-

Phase Purity: A pure sample will show only the peaks corresponding to the trihydrate phase. The presence of other peaks would indicate impurities or a mixture of different hydrated forms.

Trustworthiness: Self-Validating XRD Protocol

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the crystalline sample into a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim.

-

Instrumentation: Use a powder diffractometer equipped with a standard X-ray source (e.g., Cu Kα, λ = 1.54 Å).

-

Data Acquisition:

-

Set the 2θ scan range, typically from 5° to 50°, which covers the most characteristic reflections for organic compounds.

-

Use a step size of ~0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis: The resulting diffractogram is compared against a reference pattern for sodium phenolate trihydrate to confirm phase identity and purity.

Summary and Integrated Analysis

No single technique provides a complete picture. True analytical trustworthiness comes from the integration of orthogonal techniques, where the results from each method validate the others.

| Technique | Parameter | Expected Result for Sodium Phenolate Trihydrate | Information Confirmed |

| ¹H NMR | Chemical Shifts (ppm) | ~6.6-6.8 (d, 2H), ~6.9-7.1 (t, 1H), ~7.1-7.3 (t, 2H) | Aromatic proton environment and integrity |

| ¹³C NMR | Chemical Shifts (ppm) | 4 signals: ~168-172 (C-O), ~130-132, ~122-124, ~118-120 | Carbon skeleton and symmetry |

| IR | Wavenumbers (cm⁻¹) | 3200-3500 (broad), >3000 (sharp), 1450-1600, 1250-1300 | Presence of H₂O, aromatic C-H, C=C, and C-O |

| XRD | 2θ Peaks | A unique, sharp diffraction pattern | Crystalline phase identity and purity |

| Karl Fischer | Water Content | ~31.7% w/w | Confirmation of trihydrate stoichiometry |

This integrated approach forms a self-validating system. IR provides a quick confirmation of hydration and functional groups. NMR confirms the precise organic structure. XRD confirms the correct solid-state form. Finally, a quantitative technique like Karl Fischer titration can verify the water content (the theoretical value for a trihydrate is ~31.7% w/w), validating the findings from the other methods.

References

-

Sodium phenoxide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Phenolate Sodium | C6H5NaO | CID 4445035. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Sodium Phenoxide Trihydrate | C6H11NaO4 | CID 23681143. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

- US2247877A - Manufacture of sodium phenate. (1941). Google Patents.

Sources

- 1. Sodium Phenolate Trihydrate | High Purity | For Research [benchchem.com]

- 2. Sodium Phenoxide Trihydrate | C6H11NaO4 | CID 23681143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Sodium phenolate trihydrate CAS 156150-40-2 | 820873 [merckmillipore.com]

- 5. 苯酚钠 三水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 8. Phenolate Sodium | C6H5NaO | CID 4445035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US2247877A - Manufacture of sodium phenate - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: The Strategic Use of Sodium Phenolate Trihydrate in Williamson Ether Synthesis

Introduction: Re-evaluating a Classic Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, provides a reliable and versatile pathway to both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide displaces a leaving group from a primary alkyl halide or sulfonate.[2][3] While conceptually straightforward, the success of the synthesis hinges on the nuanced interplay between the nucleophile, substrate, solvent, and reaction conditions.[4]

This guide focuses on a specific, yet highly practical, variant of this reaction: the use of sodium phenolate trihydrate (C₆H₅ONa · 3H₂O) as the nucleophilic precursor. Often, synthetic protocols call for anhydrous conditions, generating the phenoxide in situ with strong bases like sodium hydride (NaH) or by meticulously drying the pre-formed salt.[3][5] However, the use of the stable, crystalline, and commercially available trihydrate form offers significant practical advantages in handling and stoichiometry, provided the protocol is adapted to account for the water of hydration. This document provides the mechanistic rationale, key experimental considerations, and detailed protocols for leveraging sodium phenolate trihydrate effectively in the synthesis of aryl ethers, a motif prevalent in pharmaceuticals and material science.

Mechanistic Core: The SN2 Pathway and Phenoxide Reactivity

The Williamson ether synthesis is a classic example of the SN2 reaction.[3] The reaction is initiated by the backside attack of the strongly nucleophilic phenoxide ion on the electrophilic carbon of an alkylating agent (typically a primary alkyl halide).[2] This concerted mechanism involves the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-leaving group bond, proceeding through a single pentavalent transition state.[6]

Figure 1: SN2 Mechanism. The phenoxide ion performs a backside attack on the primary alkyl halide, leading to inversion of stereochemistry if the carbon is chiral.

The Ambident Nature of the Phenoxide Nucleophile

A critical consideration when using phenoxides is their nature as ambident nucleophiles . Reactivity exists at both the oxygen atom (the hard nucleophilic center) and the aromatic ring's ortho and para positions (the soft nucleophilic centers).[5] This duality can lead to a common side reaction: C-alkylation, which produces alkylated phenols instead of the desired ether.[2][4]

The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions. Factors favoring the desired O-alkylation include:

-

Solvent Choice: Polar aprotic solvents like DMF and DMSO enhance the reactivity of the oxygen anion and generally favor O-alkylation.[5]

-

Counter-ion: The nature of the cation (e.g., Na⁺, K⁺) can influence the reaction, although this is a less commonly tuned parameter.[5]

-

Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can significantly improve selectivity for O-alkylation by effectively transporting the phenoxide ion into the organic phase for reaction.[5][7]

The Reagent in Focus: Sodium Phenolate Trihydrate

While anhydrous conditions are often pursued to maximize nucleophilicity, sodium phenolate trihydrate (Molar Mass: 170.14 g/mol ) is a practical and effective alternative.[8]

Advantages:

-

Stability and Handling: As a crystalline solid with a defined melting point (61-64 °C), the trihydrate is air-stable, non-hygroscopic, and significantly easier to weigh and handle accurately compared to anhydrous sodium phenolate or highly reactive bases like NaH.[9][10]

-

Stoichiometric Precision: Its well-defined composition allows for precise molar calculations without the need for in situ generation, which can be variable.

Considerations (The Role of Water): The three molecules of water of hydration are not merely passive components.

-

Nucleophile Solvation: Protic molecules, including water, can form a solvation shell around the phenoxide anion via hydrogen bonding. This stabilizes the anion and can slightly reduce its nucleophilicity and reaction rate.

-

Reaction Medium: The introduced water can influence the overall polarity of the solvent system.

These effects can be readily overcome. The reduction in nucleophilicity is often negligible in the context of the highly reactive primary alkyl halides used in this synthesis. Furthermore, the use of polar aprotic solvents or phase-transfer catalysts effectively mitigates these effects, making the trihydrate a robust reagent choice.[5][7]

Optimizing Experimental Parameters

Success with sodium phenolate trihydrate requires careful selection of reaction parameters to favor the SN2 pathway and minimize side reactions.

Alkylating Agent Selection

The structure of the alkylating agent is the most critical factor determining the outcome.[6]

| Alkyl Halide Type | Primary (R-CH₂-X) | Secondary (R₂-CH-X) | Tertiary (R₃-C-X) | Aryl (Ar-X) |

| Primary Outcome | Excellent (Ether) | Mixture (Ether/Alkene) | No Reaction (Alkene only) | No Reaction |

| Mechanism | SN2 | SN2 / E2 Competition | E2 Elimination | No SN2 on sp² carbon |

| Recommendation | Highly Recommended | Use with caution; lower yields expected.[3][6] | Do Not Use .[5][6] | Do Not Use .[3] |

Table 1: Suitability of Alkylating Agents.

Solvent Choice

The solvent plays a crucial role in dissolving reactants and influencing the reactivity of the nucleophile.

| Solvent Class | Examples | Rationale for Use |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Highly Recommended . These solvents dissolve the ionic phenolate but do not solvate the anion as strongly as protic solvents, enhancing its nucleophilicity and accelerating the reaction rate.[5] |

| Protic | Ethanol, Water | Generally avoided as they can reduce nucleophilicity through hydrogen bonding. However, reactions can be driven to completion with heating, often in biphasic systems with a PTC.[7] |

| Apolar | Toluene, Hexane | Poor choice due to the low solubility of the sodium phenolate salt. |

Table 2: Solvent Selection Guide.

Detailed Laboratory Protocol: Synthesis of 4-Ethylphenoxyethane

This protocol details the synthesis of 4-ethylphenoxyethane from 4-ethylphenol, using sodium hydroxide to generate the phenoxide in situ in an aqueous phase, followed by reaction with an alkyl halide using a phase-transfer catalyst. This serves as an excellent model for adapting protocols for the direct use of sodium phenolate trihydrate.

Reaction Scheme: Step 1 (Phenoxide formation): 4-Ethylphenol + NaOH → Sodium 4-ethylphenoxide + H₂O Step 2 (Etherification): Sodium 4-ethylphenoxide + Bromoethane → 4-Ethylphenoxyethane + NaBr

This protocol is adapted from established methods and demonstrates a robust procedure in the presence of water.[7]

Safety and Handling

-

Sodium Phenolate Trihydrate: Corrosive solid. Causes severe skin burns and eye damage.[8] Wear appropriate PPE, including gloves, lab coat, and safety goggles. Handle in a well-ventilated fume hood.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe chemical burns.[11] Handle with extreme care.

-

Bromoethane: Volatile, flammable, and harmful if inhaled or swallowed.

-

Diethyl Ether: Extremely flammable. Ensure no open flames or spark sources are present in the lab. [11]

Materials and Reagents

-

Sodium 4-ethylphenoxide (or 4-ethylphenol and NaOH to generate in situ)

-

Bromoethane

-

Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

-

Diethyl ether (or other extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-